molecular formula C22H24F3N3O3 B2955155 CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O CAS No. 2081072-29-7

CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O

Cat. No.: B2955155
CAS No.: 2081072-29-7
M. Wt: 435.447
InChI Key: KPWWFNXRLAAREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of EP31670 involves the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO). The mother liquor concentration is typically 40 mg/mL. For industrial production, the compound is prepared in bulk quantities and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

EP31670 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EP31670 has a wide range of scientific research applications, including:

Mechanism of Action

EP31670 exerts its effects by targeting and binding to the bromodomains of BET proteins and the histone acetyltransferase paralogs CBP and p300. This interaction prevents the binding of BET proteins to acetylated histones, disrupting chromatin remodeling and suppressing the expression of certain oncogenes. Additionally, it inhibits the co-activation of the androgen receptor by CBP and p300, which may inhibit tumor cell proliferation in androgen receptor-positive tumor cells .

Comparison with Similar Compounds

EP31670 is unique due to its dual inhibition of both BET and CBP/p300 proteins. Similar compounds include:

    JQ1: A selective BET bromodomain inhibitor.

    I-BET762: Another selective BET bromodomain inhibitor.

    C646: A selective inhibitor of p300/CBP histone acetyltransferase.

Compared to these compounds, EP31670 offers the advantage of targeting both BET and CBP/p300 proteins, potentially providing a more comprehensive approach to cancer treatment .

Properties

IUPAC Name

1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWWFNXRLAAREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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